2-Chloro-5,7-dimethylquinoline
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Overview
Description
2-Chloro-5,7-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their extensive biological activities, including antifungal, antibacterial, antitumor, and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 2-Chloro-5,7-dimethylquinoline involves the use of microwave irradiation. This method accelerates the reaction rate and reduces product impurities. A typical synthetic route includes a one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and a substituted carbaldehyde in glacial acetic acid and methanol as solvents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is promising for scaling up due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5,7-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substitution reactions can yield various substituted quinoline derivatives.
- Oxidation reactions can produce quinoline N-oxides.
- Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-5,7-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies related to its antimicrobial and antifungal properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethylquinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt microbial DNA . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 2-Chloro-5,6-dimethylquinoline
- 2-Chloro-5,8-dimethylquinoline
- 2-Chloro-6,7-dimethylquinoline
Comparison: 2-Chloro-5,7-dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the position of the methyl groups can affect the compound’s electronic properties and its interaction with biological targets . Compared to its analogs, this compound may exhibit different antimicrobial or anticancer activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZVJFWPWCUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=NC2=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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